molecular formula C16H24N2O3 B13095255 tert-Butyl 4-(dimethylcarbamoyl)phenethylcarbamate

tert-Butyl 4-(dimethylcarbamoyl)phenethylcarbamate

Cat. No.: B13095255
M. Wt: 292.37 g/mol
InChI Key: SXBRQNVEADDSHX-UHFFFAOYSA-N
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Description

tert-Butyl 4-(dimethylcarbamoyl)phenethylcarbamate is a chemical building block of high value in medicinal chemistry and organic synthesis. This compound features a tert-butoxycarbonyl (Boc) protecting group, which is widely used to shield a primary amine functionality during multi-step synthetic sequences . The presence of the Boc group allows for selective deprotection under mild acidic conditions, providing access to the free amine for further derivatization . Simultaneously, the dimethylcarbamoyl moiety enhances the molecule's utility as a precursor in drug discovery efforts. This structural motif is designed for the development of targeted therapeutic agents, making it a valuable intermediate for researchers constructing compound libraries or exploring new bioactive molecules . As with all reagents of this nature, this compound is intended for Research Use Only and is not approved for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C16H24N2O3

Molecular Weight

292.37 g/mol

IUPAC Name

tert-butyl N-[2-[4-(dimethylcarbamoyl)phenyl]ethyl]carbamate

InChI

InChI=1S/C16H24N2O3/c1-16(2,3)21-15(20)17-11-10-12-6-8-13(9-7-12)14(19)18(4)5/h6-9H,10-11H2,1-5H3,(H,17,20)

InChI Key

SXBRQNVEADDSHX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCC1=CC=C(C=C1)C(=O)N(C)C

Origin of Product

United States

Preparation Methods

The synthesis of tert-Butyl 4-(dimethylcarbamoyl)phenethylcarbamate typically involves the reaction of 2-phenylethanamine with di-tert-butyl dicarbonate in the presence of triethylamine and dichloromethane . The reaction conditions are carefully controlled to ensure the desired product is obtained with high purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness.

Chemical Reactions Analysis

tert-Butyl 4-(dimethylcarbamoyl)phenethylcarbamate undergoes various chemical reactions, including:

Scientific Research Applications

Anti-Inflammatory Activity

Research has shown that derivatives of tert-butyl 4-(dimethylcarbamoyl)phenethylcarbamate exhibit significant anti-inflammatory properties. In a study involving the synthesis of substituted benzamido derivatives, compounds demonstrated a percentage inhibition of inflammation ranging from 39% to over 54% when tested against carrageenan-induced rat paw edema . The promising results suggest potential therapeutic applications in treating inflammatory conditions.

Neuroprotective Effects

Recent studies have indicated that this compound can act as an inhibitor of β-secretase and acetylcholinesterase, enzymes involved in Alzheimer's disease pathology. Specifically, it has been shown to reduce amyloid beta aggregation and protect astrocytes from oxidative stress induced by amyloid beta peptides . This neuroprotective effect opens avenues for developing treatments for neurodegenerative diseases.

Skin Care Products

The compound's properties make it suitable for use in cosmetic formulations. Its ability to enhance skin hydration and stability is critical for developing effective topical products. Research indicates that formulations containing carbamate derivatives can improve the sensory and moisturizing properties of creams and lotions . The regulatory requirements for safety and efficacy in cosmetic products necessitate thorough investigations, which are being addressed through experimental design techniques.

Synthesis and Characterization

The synthesis of this compound typically involves coupling reactions that yield high-purity products with good yields. For instance, the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) enhances the efficiency of these reactions, leading to compounds that can be characterized through various spectroscopic methods .

In Vivo Studies

In vivo studies have been conducted to assess the anti-inflammatory effects of the compound in animal models. One notable study involved administering the compound to rats and measuring its effects on paw edema, demonstrating significant anti-inflammatory activity compared to standard treatments like indomethacin .

Cosmetic Efficacy Trials

A series of trials were conducted to evaluate the efficacy of cosmetic formulations containing this compound. These trials focused on assessing skin hydration levels and overall skin health post-application, providing valuable data for future product development .

Mechanism of Action

The mechanism of action of tert-Butyl 4-(dimethylcarbamoyl)phenethylcarbamate involves its interaction with specific molecular targets and pathways. It may act by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Molecular Formula Key Substituents Stability in SGF* Biological Activity Reference
tert-Butyl 4-(dimethylcarbamoyl)phenethylcarbamate C₁₆H₂₃N₂O₃ Phenethyl, dimethylcarbamoyl Not reported Intermediate for kinase inhibitors
tert-Butyl (4-chlorophenethyl)carbamate C₁₃H₁₈ClNO₂ Phenethyl, chloro Stable Lab chemical intermediate
tert-Butyl 4-carbamoylbenzylcarbamate C₁₃H₁₈N₂O₃ Benzyl, carbamoyl Not reported Synthetic precursor
Compound 1a (TOZ derivative) C₂₄H₂₈FN₅O₄ Piperazine, triazolylmethyl, oxazolidinone Unstable in SGF Antimicrobial candidate
Compound 159 (pyrazolo-pyrimidine derivative) C₃₂H₃₃N₆O₃ Pyrazolo[1,5-a]pyrimidine, biphenyl Stable WDR5 degrader candidate

*SGF: Simulated Gastric Fluid

Key Observations :

  • Stability: The tert-butyl group generally enhances stability, but substituents like triazolylmethyl (Compound 1a) reduce resistance to acidic degradation .
  • Bioactivity: The dimethylcarbamoyl group in the target compound improves solubility compared to non-polar analogs (e.g., tert-Butyl (4-chlorophenethyl)carbamate), making it more suitable for drug delivery .

Analysis :

  • High-yield syntheses (e.g., 94% for Compound 159) rely on optimized coupling reactions (e.g., Suzuki-Miyaura), whereas the target compound’s synthesis may require multi-step purification due to steric hindrance from the tert-butyl group .
  • Palladium catalysts (PdCl₂·dppf, Pd/C) are critical for constructing complex carbamate derivatives, as seen in Compounds 159 and 5a .

Biological Activity

Introduction

tert-Butyl 4-(dimethylcarbamoyl)phenethylcarbamate (CAS No. 929017-48-1) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, highlighting its anti-inflammatory properties, structure-activity relationships, and relevant case studies.

Molecular Characteristics

  • Molecular Formula : C16H24N2O3
  • Molecular Weight : 292.37 g/mol
  • CAS Number : 929017-48-1

The compound features a tert-butyl group, which is known for enhancing lipophilicity but may also affect metabolic stability and other physicochemical properties .

Anti-inflammatory Effects

Recent studies have evaluated the anti-inflammatory activity of various carbamate derivatives, including this compound. In one study, several analogues were synthesized and tested using the carrageenan-induced rat paw edema model. The results indicated that certain derivatives exhibited significant anti-inflammatory activity compared to the standard drug indomethacin. Specifically, compounds showed a percentage inhibition of inflammation ranging from 39.021% to 54.239% within 9 to 12 hours post-administration .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies are crucial in understanding how modifications to the molecular structure influence biological activity. The presence of the dimethylcarbamoyl group in this compound appears to enhance its interaction with biological targets, potentially increasing its efficacy as an anti-inflammatory agent. In silico docking studies indicated favorable binding modes with cyclooxygenase-2 (COX-2), a key enzyme involved in inflammation .

Case Studies

  • In Vivo Studies : A study conducted on various tert-butyl carbamate derivatives demonstrated that modifications in substituents significantly impacted their anti-inflammatory properties. The study highlighted that compounds with specific functional groups exhibited enhanced efficacy in reducing inflammation in animal models .
  • Comparative Analysis : Another research effort compared the biological activities of tert-butyl isosteres with other substituents such as pentafluorosulfanyl and trifluoromethyl groups. This comparative analysis provided insights into how the tert-butyl group modulates the pharmacokinetic properties of drug candidates .

Summary Table of Biological Activity

Compound NameAnti-inflammatory Activity (%)Binding Affinity (kcal/mol)Reference
This compound39.021 - 54.239Not specified
IndomethacinStandardNot applicable
Other Carbamate DerivativesVariableVariable

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